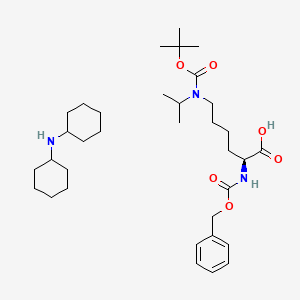

z-Lys(boc)(isopropyl)-oh.dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé z-Lys(boc)(isopropyl)-oh.dcha, également connu sous le nom de sel de dicyclohexylamine de la Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine, est un dérivé de la lysine protégé. Il est couramment utilisé dans la synthèse peptidique en raison de sa stabilité et de sa facilité de déprotection. Le composé présente un groupe benzyloxycarbonyl (Z) protégeant le groupe alpha-amino et un groupe tert-butoxycarbonyl (Boc) protégeant le groupe epsilon-amino de la lysine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du z-Lys(boc)(isopropyl)-oh.dcha implique plusieurs étapes :

Protection du groupe epsilon-amino : Le groupe epsilon-amino de la lysine est protégé à l’aide de chlorure de tert-butoxycarbonyl (Boc) en présence d’une base comme la triéthylamine. Cette réaction se produit généralement dans un solvant organique comme le dichlorométhane.

Protection du groupe alpha-amino : Le groupe alpha-amino est ensuite protégé à l’aide de chlorure de benzyloxycarbonyl (Z), encore une fois en présence d’une base.

Formation du sel de dicyclohexylamine : Le dérivé de lysine protégé est mis en réaction avec la dicyclohexylamine pour former le produit final.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions de protection à grande échelle : À l’aide de réacteurs industriels, les étapes de protection sont réalisées avec un contrôle minutieux de la température et des temps de réaction pour assurer des rendements élevés.

Purification : Le produit est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour obtenir un composé de haute pureté adapté à la synthèse peptidique.

Analyse Des Réactions Chimiques

Types de réactions

Le z-Lys(boc)(isopropyl)-oh.dcha subit plusieurs types de réactions :

Réactions de déprotection : Les groupes protecteurs Boc et Z peuvent être éliminés dans des conditions spécifiques. La déprotection Boc est généralement obtenue en utilisant des conditions acides (par exemple, l’acide trifluoroacétique), tandis que la déprotection Z est effectuée par hydrogénation catalytique.

Réactions de substitution : Le composé peut participer à des réactions de substitution où la lysine protégée est incorporée dans les peptides.

Réactifs et conditions courants

Déprotection Boc : Acide trifluoroacétique dans le dichlorométhane.

Déprotection Z : Gaz hydrogène avec un catalyseur au palladium.

Couplage peptidique : Les carbodiimides comme la dicyclohexylcarbodiimide (DCC) sont couramment utilisés pour les réactions de couplage.

Principaux produits formés

Lysine déprotégée : L’élimination des groupes Boc et Z donne de la lysine libre.

Peptides : Incorporation dans les chaînes peptidiques lors de la synthèse.

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : En tant que bloc de construction dans la synthèse peptidique en phase solide.

Biologie : Dans l’étude de la structure et de la fonction des protéines en synthétisant des peptides spécifiques.

Médecine : Dans le développement de médicaments et d’agents thérapeutiques à base de peptides.

Industrie : Dans la production de matériaux à base de peptides et de bioconjugués.

Applications De Recherche Scientifique

z-Lys(boc)(isopropyl)-oh.dcha is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in solid-phase peptide synthesis.

Biology: In the study of protein structure and function by synthesizing specific peptides.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of peptide-based materials and bioconjugates.

Mécanisme D'action

Le composé lui-même n’a pas de mécanisme d’action direct car il est principalement utilisé comme réactif dans la synthèse peptidique. Les peptides synthétisés à l’aide de z-Lys(boc)(isopropyl)-oh.dcha peuvent avoir diverses activités biologiques en fonction de leur séquence et de leur structure. Les groupes protecteurs (Boc et Z) garantissent que les chaînes latérales de la lysine ne réagissent pas prématurément pendant la synthèse, ce qui permet la construction précise des chaînes peptidiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-Lys(boc)-oh : Un autre dérivé de lysine protégé avec un groupe fluorenylméthyloxycarbonyl (Fmoc) au lieu d’un groupe Z.

Boc-Lys(Z)-oh : Similaire au z-Lys(boc)(isopropyl)-oh.dcha, mais sans le sel de dicyclohexylamine.

Unicité

Le this compound est unique en raison de sa double protection des groupes amino alpha et epsilon, ce qui assure une plus grande stabilité pendant la synthèse peptidique. La présence du sel de dicyclohexylamine améliore également sa solubilité et sa facilité de manipulation dans les applications industrielles.

Propriétés

Formule moléculaire |

C34H57N3O6 |

|---|---|

Poids moléculaire |

603.8 g/mol |

Nom IUPAC |

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)30-22(3,4)5)14-10-9-13-18(19(25)26)23-20(27)29-15-17-11-7-6-8-12-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2/t18-;/m0./s1 |

Clé InChI |

JEUWFILSEJLREP-FERBBOLQSA-N |

SMILES isomérique |

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

SMILES canonique |

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274325.png)

![Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B12274356.png)

![6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12274359.png)

![1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine](/img/structure/B12274367.png)

![4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12274373.png)

![4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12274389.png)

![6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B12274396.png)